Phenylalanyl-tryptophyl-lysyl-threonine
Description
Phenylalanyl-tryptophyl-lysyl-threonine is a tetrapeptide comprising the amino acids phenylalanine (Phe), tryptophan (Trp), lysine (Lys), and threonine (Thr) in sequential order.
Properties
CAS No. |
91853-94-0 |
|---|---|
Molecular Formula |
C30H40N6O6 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H40N6O6/c1-18(37)26(30(41)42)36-28(39)24(13-7-8-14-31)34-29(40)25(16-20-17-33-23-12-6-5-11-21(20)23)35-27(38)22(32)15-19-9-3-2-4-10-19/h2-6,9-12,17-18,22,24-26,33,37H,7-8,13-16,31-32H2,1H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)/t18-,22+,24+,25+,26+/m1/s1 |
InChI Key |
RCGFMNKLEKXILD-XYCLDAKMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route often starts with the preparation of the amino acid derivatives, followed by peptide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain with high purity and yield. The use of automated synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce various substituted derivatives with potential biological activity.
Scientific Research Applications
The compound (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Structural and Functional Insights:
Chain Length and Flexibility :
- The target tetrapeptide is shorter than analogs in –8, which range from hexa- to octapeptides. Longer chains, such as the heptapeptide in , incorporate glycine or proline to modulate rigidity and conformational stability.
Arginine in enhances cationic character, while asparagine in adds hydrogen-bonding capability.
Aromatic and Charged Residues :
- All compounds share aromatic (Phe, Trp, Tyr) and charged (Lys, Arg) residues, critical for interactions with hydrophobic pockets or ionic surfaces. The target’s lysine may mimic the cationic properties observed in .
Molecular Weight and Bioavailability :
- Smaller peptides like the target tetrapeptide (~628 g/mol) may exhibit better membrane permeability compared to larger analogs (>700 g/mol), which often require delivery systems for cellular uptake .
Research Findings and Limitations
Current data on this compound are sparse, necessitating extrapolation from related peptides:
- Cyclic vs. Linear Structures: highlights cyclic sulfides with threonyl residues, demonstrating enhanced stability over linear peptides .
- Impurity Profiles : emphasizes stringent control of unspecified impurities in peptide synthesis, a consideration for future manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
